molecular formula C11H8ClNO3S2 B3009220 Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate CAS No. 864940-41-0

Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate

Cat. No.: B3009220
CAS No.: 864940-41-0
M. Wt: 301.76
InChI Key: KHWXWKRNQJVKFC-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorothiophene-2-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3S2 and its molecular weight is 301.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Thiophene derivatives are essential in synthesizing complex molecules. For instance, methyl thiophene-2-carboxylate derivatives have been used as synthetic equivalents for constructing long-chain esters with significant biological activity. These compounds can undergo regioselective reactions with aldehydes, ketones, and conjugated esters, showcasing their versatility in organic synthesis (Yang et al., 2000). Furthermore, the Gewald reaction, facilitated by organocatalysis in aqueous conditions, efficiently forms 2-amino-3-carboxamide derivatives of thiophene, highlighting the potential for environmentally friendly synthesis methods (M. S. Abaee et al., 2013).

Biological Studies

Thiophene derivatives have also been explored for their genotoxic, mutagenic, and carcinogenic potentials. A study assessing 3-aminothiophene derivatives, for example, used in vitro and in silico methodologies to evaluate their safety profiles, crucial for developing pharmaceuticals and agrochemicals (Alban Lepailleur et al., 2014).

Material Science and Sensing Applications

In materials science, thiophene-based metal-organic frameworks (MOFs) have been synthesized for gas adsorption, sensing activities, and magnetic properties. These frameworks demonstrate the utility of thiophene derivatives in creating functional materials for environmental monitoring and magnetic cooling applications (Suna Wang et al., 2016).

Environmental and Analytical Chemistry

Thiophene derivatives play a role in environmental chemistry, particularly in the recovery and reuse of solvents. For instance, methyl 3-chlorosulfonyl-thiophene-2-carboxylate has been investigated for its implications in the recovery of acetic acid from pharmaceutical and herbicide production processes, highlighting the compound's relevance in industrial sustainability (Wang Tian-gui, 2006).

Future Directions

Thiophene and its substituted derivatives have attracted great interest in industry as well as academia . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

methyl 2-[(5-chlorothiophene-2-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3S2/c1-16-11(15)6-4-5-17-10(6)13-9(14)7-2-3-8(12)18-7/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWXWKRNQJVKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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